molecular formula C6H5ClINO B3346703 2-Chloro-4-iodo-3-methoxypyridine CAS No. 1227592-88-2

2-Chloro-4-iodo-3-methoxypyridine

Cat. No.: B3346703
CAS No.: 1227592-88-2
M. Wt: 269.47
InChI Key: ARNXWSMVNLXZFV-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5ClINO. It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and methoxy substituents on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the halogenation of 3-methoxypyridine, followed by selective iodination and chlorination. The reaction conditions often involve the use of halogenating agents such as iodine monochloride (ICl) and thionyl chloride (SOCl2) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids

Scientific Research Applications

2-Chloro-4-iodo-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-3-methoxypyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the chlorine and iodine atoms. This activation facilitates nucleophilic attack and coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-iodo-3-methoxypyridine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. The methoxy group further enhances its versatility in synthetic applications, making it a valuable compound in various chemical transformations .

Properties

IUPAC Name

2-chloro-4-iodo-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNXWSMVNLXZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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